4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium
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Overview
Description
4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium is a complex organic compound that features a morpholinium core substituted with naphthyl and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile. The reaction proceeds under mild conditions, with the mixture being heated at 40–45°C for 10–15 minutes. The resulting product is then isolated by filtration after cooling to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium undergoes various chemical reactions, including:
Cycloaddition: The compound can participate in intramolecular cycloaddition reactions to form cyclic structures.
Common Reagents and Conditions
Cycloaddition: Mild conditions with heating at 40–45°C in the presence of aqueous alkali.
Cleavage: Heating in aqueous alkali at elevated temperatures.
Major Products
Cycloaddition: Formation of 4-phenyl-3a,4-dihydronaphtho[f]isoindolium salts.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potentially biologically active, making it a candidate for drug development and biochemical studies.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium involves its ability to undergo cycloaddition and cleavage reactions. These reactions are facilitated by the electron-donating properties of the naphthalene fragment, which enhances the compound’s reactivity . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(3-phenylprop-2-en-1-yl)morpholinium bromide
- 1-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1-(3-phenylprop-2-en-1-yl)pyrrolidinium bromide
- 1-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1-(3-phenylprop-2-en-1-yl)piperidinium bromide
Uniqueness
4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both naphthyl and propenyl groups in the morpholinium core differentiates it from other similar compounds, making it a valuable subject for further research .
Properties
CAS No. |
304876-32-2 |
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Molecular Formula |
C20H22NO+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(3-naphthalen-1-ylprop-2-ynyl)-4-prop-2-enylmorpholin-4-ium |
InChI |
InChI=1S/C20H22NO/c1-2-12-21(14-16-22-17-15-21)13-6-10-19-9-5-8-18-7-3-4-11-20(18)19/h2-5,7-9,11H,1,12-17H2/q+1 |
InChI Key |
XSNDAAHIKYQBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]1(CCOCC1)CC#CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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